Methyl 4-biphenylcarboxylate

Description

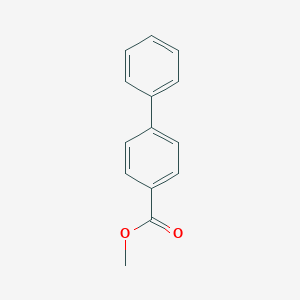

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATUGNVDXMYTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061054 | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720-75-2 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=720-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-biphenylcarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000720752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-phenylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-phenylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl [1,1'-biphenyl]-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-PHENYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y85RBC5X3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 4-biphenylcarboxylate

This technical guide provides a comprehensive overview of this compound, a key intermediate in various chemical syntheses, including pharmaceuticals. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and known applications, with a focus on data presentation and experimental methodology.

Chemical Identity and Properties

This compound is an organic compound classified as a methyl ester derivative of 4-biphenylcarboxylic acid.[1][2] Its unique structure, featuring two linked benzene rings, makes it a valuable building block in the synthesis of more complex molecules.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 720-75-2[1][4][5] |

| Molecular Formula | C₁₄H₁₂O₂[1][5] |

| IUPAC Name | methyl 4-phenylbenzoate[1][6] |

| Synonyms | Methyl biphenyl-4-carboxylate, Methyl p-phenylbenzoate, 4-Biphenylcarboxylic acid methyl ester[1][2][5] |

| InChI Key | GATUGNVDXMYTJX-UHFFFAOYSA-N[1][5] |

| SMILES | COC(=O)c1ccc(-c2ccccc2)cc1[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 212.25 g/mol [1] |

| Melting Point | 116-119 °C[7] |

| Boiling Point | Not specified |

| Solubility | Data for the parent acid, 4-biphenylcarboxylic acid, indicates it is insoluble in water.[8] The solubility of the methyl ester is not detailed in the provided results. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR | Data available from NIST and SpectraBase.[6][9] |

| ¹³C NMR | Data available from SpectraBase.[10] |

| Infrared (IR) Spectroscopy | FTIR spectra available from NIST, typically obtained using a KBr wafer.[5][6][11] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available from NIST.[5][12] |

Synthesis and Experimental Protocols

This compound is commonly synthesized through the esterification of 4-biphenylcarboxylic acid. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

-

Objective: To synthesize this compound from 4-biphenylcarboxylic acid and methanol using an acid catalyst. A similar methodology is described for the synthesis of a related hydroxy derivative.[13]

-

Materials:

-

4-Biphenylcarboxylic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated, 98%)

-

Toluene

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Deionized water

-

-

Procedure:

-

Dissolve 4-biphenylcarboxylic acid (1 equivalent) in methanol (10 volumes).

-

Add toluene (2 volumes) to the solution.

-

Carefully add concentrated sulfuric acid (0.4 volumes) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a liquid-liquid extraction using ethyl acetate and water.

-

Wash the organic layer with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

-

Characterization: The final product should be characterized by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Caption: A flowchart illustrating the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension.[3] The reliable production of high-purity this compound is essential for the pharmaceutical industry.[3]

-

Organic Light-Emitting Diodes (OLEDs): This compound is also utilized as a precursor for materials used in OLED technology, contributing to the development of advanced display materials.[3]

-

Antifungal Research: While this compound itself did not show bioactivity, related esters like ethyl 4-biphenylcarboxylate have demonstrated moderate to good antifungal activity against Candida species.[14] This suggests that the biphenylcarboxylate scaffold could be a starting point for developing new antifungal agents.

References

- 1. Methyl biphenyl-4-carboxylate, 98+% | Fisher Scientific [fishersci.ca]

- 2. Methyl biphenyl-4-carboxylate (CAS 720-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Methyl biphenyl-4-carboxylate [webbook.nist.gov]

- 6. This compound | C14H12O2 | CID 69757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Methyl biphenyl-4-carboxylate [webbook.nist.gov]

- 12. Methyl biphenyl-4-carboxylate [webbook.nist.gov]

- 13. METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 14. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-phenylbenzoate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the core physicochemical properties of Methyl 4-phenylbenzoate, complete with experimental protocols and logical workflow diagrams for characterization.

Introduction

Methyl 4-phenylbenzoate, also known as methyl biphenyl-4-carboxylate, is an aromatic ester with the chemical formula C₁₄H₁₂O₂.[1][2][3] It appears as a white to off-white crystalline powder.[1] This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, fragrances, and flavors.[1] Its biphenyl structure is a common motif in medicinal chemistry and materials science. Understanding its physicochemical properties is fundamental for its application in drug design, formulation, and quality control.

Physicochemical Properties

The key physicochemical properties of Methyl 4-phenylbenzoate are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2][4] |

| Molecular Weight | 212.24 g/mol | [5][6] |

| CAS Number | 720-75-2 | [1][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 117-119 °C | [7] |

| Boiling Point | 307.8 °C at 760 mmHg | [2][3] |

| Density | 1.048 g/cm³ | [2][3] |

| Flash Point | 132.7 °C | [2][3] |

| Solubility | Sparingly soluble in water | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.14 | [3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| Refractive Index | 1.517 | [3] |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physicochemical properties of a solid compound like Methyl 4-phenylbenzoate.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry Methyl 4-phenylbenzoate is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[8] The tube is tapped gently to ensure tight packing.[9][10]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[9]

-

Approximate Determination: A rapid heating rate (10-20 °C/minute) is used initially to determine an approximate melting range.[9]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C/minute, starting from a temperature approximately 15-20 °C below the approximate melting point.[9][10]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.[11]

Boiling Point Determination

Determining the boiling point of a high-boiling solid like Methyl 4-phenylbenzoate requires specific micro-scale techniques, as distillation of a small sample is often impractical.

Methodology: Thiele Tube Method

-

Sample Preparation: A few milligrams of Methyl 4-phenylbenzoate are placed in a small fusion or test tube. A capillary tube, sealed at one end, is inverted and placed into the sample tube.[12]

-

Apparatus Setup: The sample tube is attached to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[13] This assembly is then clamped and immersed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).[12][13]

-

Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner or micro-burner.[12][13] Convection currents will ensure uniform heating of the oil bath.[13]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[12]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13] This temperature corresponds to the point where the vapor pressure of the substance equals the atmospheric pressure.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility is crucial for applications in drug formulation and solvent selection for synthesis.

Methodology: Shake-Flask Method

-

System Preparation: A known mass (e.g., 10 mg) of Methyl 4-phenylbenzoate is added to a vial containing a precise volume (e.g., 1.0 mL) of the solvent of interest (e.g., water, ethanol, DMSO).

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or vortex mixer) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: The resulting mixture is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

-

Analysis: A sample of the clear supernatant is carefully removed. The concentration of the dissolved Methyl 4-phenylbenzoate in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, by comparing the response to a standard curve.

-

Classification: For a qualitative assessment, solubility can be described based on observation. For instance, if 25 mg of the compound dissolves in 0.75 mL of water, it can be classified accordingly.[15] The compound is known to be sparingly soluble in water.[1]

Visualizations

The following diagrams illustrate the structural relationships and a typical workflow for the characterization of Methyl 4-phenylbenzoate.

References

- 1. Page loading... [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl 4-phenylbenzoate | CAS#:720-75-2 | Chemsrc [chemsrc.com]

- 5. Methyl 4-biphenylcarboxylate | C14H12O2 | CID 69757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pennwest.edu [pennwest.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Solubility of Methyl 4-biphenylcarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-biphenylcarboxylate. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for determining its solubility. These methodologies are essential for researchers and professionals in drug development and other scientific fields who require precise solubility data for formulation, purification, and process design.

Data Presentation: Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| User-defined |

Experimental Protocols: Determining the Solubility of this compound

The determination of solubility is a critical step in characterizing a chemical compound. The following sections detail the methodologies for accurately measuring the solubility of a solid, such as this compound, in an organic solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid in a liquid.

a. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID)

b. Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period to allow them to reach thermodynamic equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. Preliminary studies are recommended to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilution and Analysis: Accurately weigh the collected filtrate and then dilute it with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the concentration of this compound.[1][2][3][4][5]

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, alternative for determining solubility.

a. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled environment (e.g., oven or incubator)

-

Analytical balance

-

Vials with airtight caps

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish

b. Procedure:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal shake-flask method.

-

Filtration: Carefully filter a known mass or volume of the saturated solution to remove all undissolved solid.

-

Solvent Evaporation: Transfer the clear filtrate to a pre-weighed evaporating dish.

-

Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute.

-

Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the evaporating dish containing the solid residue.

-

Calculation: The mass of the dissolved this compound is the final mass of the dish minus its initial tare mass. The solubility can then be expressed as grams of solute per 100 grams of solvent or other desired units.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method followed by analytical quantification.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-biphenylcarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-biphenylcarboxylate (CAS No. 720-75-2), a key intermediate in the synthesis of various organic compounds.[1][2] This document details established synthetic protocols and outlines the analytical techniques used to verify the structure and purity of the compound.

Synthesis of this compound

This compound can be synthesized through several methods. The most common and direct approaches are the Fischer esterification of 4-biphenylcarboxylic acid and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Method 1: Fischer Esterification

Fischer esterification is a classic and straightforward method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3][4][5] This equilibrium-driven reaction is pushed towards the product by using the alcohol as the solvent and/or by removing the water formed during the reaction.[3][5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-biphenylcarboxylic acid (1.0 eq.).

-

Reagent Addition: Add a large excess of methanol (e.g., 20-40 eq.), which also acts as the solvent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.1-0.2 eq.).

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.[6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[6] The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to obtain pure this compound.

Caption: Fischer Esterification Workflow for this compound.

Method 2: Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[7][8] For the synthesis of this compound, this can be achieved by coupling methyl 4-bromobenzoate with phenylboronic acid.

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine methyl 4-bromobenzoate (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq.).[7][9]

-

Reagent Addition: Add a suitable solvent system, such as a mixture of toluene and water or DME and water.[7][9] Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[7][9]

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 6-24 hours. Monitor the reaction by TLC or GC-MS.[10]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Extraction: Separate the organic layer, and wash it with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.[10]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including physical property measurements and spectroscopic analysis.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 720-75-2 | [1][2][11] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2][11] |

| Molecular Weight | 212.24 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 115-116 °C | [12] |

| Boiling Point | 350.1 ± 21.0 °C (Predicted) | [12] |

Spectroscopic Data

The structural confirmation of this compound is achieved through spectroscopic methods.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.07 | d | 2H | Aromatic (ortho to -COOCH₃) | |

| ~7.82 | d | 2H | Aromatic (meta to -COOCH₃) | |

| ~7.75 | d | 2H | Aromatic (ortho to phenyl) | |

| ~7.45 | m | 3H | Aromatic (meta & para to phenyl) | |

| ~3.90 | s | 3H | -OCH₃ |

Note: ¹H NMR data is based on typical values for similar structures and may vary slightly based on solvent and instrument.[13]

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| ~166.8 | C=O | |

| ~145.5 | Aromatic C | |

| ~139.8 | Aromatic C | |

| ~130.1 | Aromatic CH | |

| ~129.5 | Aromatic C | |

| ~128.9 | Aromatic CH | |

| ~128.1 | Aromatic CH | |

| ~127.2 | Aromatic CH | |

| ~52.1 | -OCH₃ |

Note: ¹³C NMR data is based on data available from public databases and may vary.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3000 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (-CH₃) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1270, ~1100 | C-O stretch (ester) |

Note: IR data is based on typical values for this functional group class.[2][14]

| Technique | m/z Value | Assignment |

| Electron Ionization (EI) | 212 | [M]⁺ (Molecular Ion) |

| 181 | [M - OCH₃]⁺ | |

| 152 | [M - COOCH₃]⁺ |

Source: NIST Mass Spectrometry Data Center.[1][11]

Caption: Workflow for the Characterization of this compound.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR): A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 400 MHz).

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FTIR spectrometer, typically employing the KBr pellet technique or as a thin film.[1]

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for separation and analysis.[1]

References

- 1. This compound | C14H12O2 | CID 69757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl biphenyl-4-carboxylate [webbook.nist.gov]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. cerritos.edu [cerritos.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Methyl biphenyl-4-carboxylate [webbook.nist.gov]

- 12. chembk.com [chembk.com]

- 13. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]

- 14. Methyl biphenyl-4-carboxylate [webbook.nist.gov]

Spectroscopic Analysis of Methyl 4-biphenylcarboxylate: A Technical Guide

Introduction

Methyl 4-biphenylcarboxylate (CAS No. 720-75-2) is an organic compound with the molecular formula C₁₄H₁₂O₂.[1] As a derivative of biphenyl, it serves as a valuable intermediate in the synthesis of various organic materials and pharmaceutical compounds. The structural elucidation and purity assessment of this compound rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the key spectroscopic data for this compound, detailed experimental protocols for data acquisition, and a logical workflow for its characterization.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shifts, multiplicities, and integration values are indicative of the electronic environment and connectivity of the protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in a complete tabular format in the search results. |

Note: While specific peak assignments with integrations are not fully available in the provided search results, ¹H NMR spectra for this compound are available in databases such as SpectraBase, acquired on a BRUKER AC-300 instrument.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The chemical shifts are characteristic of the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a complete tabular format in the search results. |

Note: ¹³C NMR spectra for this compound are available in public databases. These spectra were obtained on instruments such as a VARIAN XL-200.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| Specific peak list not available in the search results. | ||

| (Typical Range) 3100-3000 | Aromatic C-H | Stretching |

| (Typical Range) 3000-2850 | Aliphatic C-H (methyl) | Stretching |

| (Typical Range) 1725-1705 | Ester C=O | Stretching |

| (Typical Range) 1600-1450 | Aromatic C=C | Stretching |

| (Typical Range) 1300-1000 | Ester C-O | Stretching |

Note: FTIR spectra of this compound have been recorded using the KBr wafer technique.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented below was obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 212 | High | [M]⁺ (Molecular Ion) |

| 181 | High | [M - OCH₃]⁺ |

| 152 | Medium | [M - COOCH₃]⁺ |

Note: The fragmentation pattern is consistent with the structure of this compound, showing the loss of the methoxy and carbomethoxy groups.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

The solution is thoroughly mixed to ensure homogeneity.

¹H NMR Data Acquisition:

-

The NMR spectrometer (e.g., a 300 MHz instrument) is tuned and shimmed for the specific probe and solvent.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

The spectral data is processed using Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Data Acquisition:

-

A proton-decoupled ¹³C NMR experiment is conducted on the same sample.

-

A larger number of scans (typically several hundred to thousands) are required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

-

The data is processed similarly to the ¹H NMR spectrum, with chemical shifts referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of a blank KBr pellet is collected to account for any atmospheric and instrumental variations.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

-

A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of components.

-

The separated components elute from the column and enter the mass spectrometer.

-

Electron ionization (EI) at 70 eV is typically used to fragment the molecules.

-

The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Crystal Structure of Methyl 4-biphenylcarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of methyl 4-biphenylcarboxylate and its derivatives. Biphenyl-4-carboxylate derivatives are of significant interest in medicinal chemistry and materials science due to their presence in many biologically active compounds and functional materials.[1] A thorough understanding of their three-dimensional structure is crucial for rational drug design and the development of new materials with tailored properties.

This guide summarizes key crystallographic data, details common experimental protocols for their synthesis and crystal growth, and outlines the methodology for single-crystal X-ray diffraction analysis.

Molecular Structure and Signaling Pathways

The core structure of this compound consists of two phenyl rings linked by a single bond, with a methyl carboxylate group at the 4-position of one of the rings. The torsional angle between the two phenyl rings is a key conformational feature, influencing the overall shape of the molecule and its packing in the crystal lattice.

Derivatives of this core structure are often synthesized to modulate its physicochemical and biological properties. A common synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid.[2][3]

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound derivatives.

Data Presentation: Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for selected this compound derivatives. This data is essential for understanding the solid-state conformation and packing of these molecules.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Methyl 4'-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate | C₂₁H₁₅BrO₄ | Monoclinic | P2₁/c | 15.834(3) | 7.583(2) | 15.938(3) | 90 | 109.9(1) | 90 | 4 | [1] |

| 4-Bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | C₂₀H₁₄BrClO₃ | Monoclinic | P2₁/n | 10.4571(3) | 12.0001(3) | 14.5008(4) | 90 | 98.459(1) | 90 | 4 | [4] |

Experimental Protocols

General Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of this compound derivatives.[2][3][5]

Materials:

-

Methyl 4-bromobenzoate (or other suitable aryl halide)

-

Substituted phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

-

To a reaction flask, add methyl 4-bromobenzoate (1.0 eq.), the desired substituted phenylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the solvent system to the flask.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst (0.01-0.05 eq.) to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Common techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.[6] The choice of solvent is crucial and often requires screening.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.[6]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

General Crystallization Procedure (Slow Evaporation):

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., chloroform, ethyl acetate, or a solvent mixture) to create a near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

-

Leave the vial undisturbed in a vibration-free location at a constant temperature.

-

Monitor the vial for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

The following outlines the general workflow for determining the crystal structure of a compound using single-crystal X-ray diffraction.

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecular structure. The atomic coordinates and thermal parameters of the model are then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.[7] The quality of the final structure is assessed using various crystallographic metrics.[8]

Conclusion

This guide provides a foundational understanding of the crystal structure of this compound derivatives, encompassing their synthesis, crystallization, and structural analysis. The provided data and protocols serve as a valuable resource for researchers in drug discovery and materials science, aiding in the design and characterization of novel compounds with desired properties. Further exploration of the Cambridge Structural Database (CSD) is recommended for a more exhaustive compilation of crystallographic data on this class of compounds.[9]

References

- 1. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METHYL 4'-METHOXYBIPHENYL-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. iucr.org [iucr.org]

- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Comprehensive Technical Guide to the Discovery and History of Biphenylcarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries, historical evolution, and key synthetic methodologies behind biphenylcarboxylic acids, a class of compounds pivotal to advancements in medicinal chemistry and materials science. This document provides a detailed overview of the foundational synthetic routes, key molecular milestones, and the experimental protocols that have enabled the preparation and investigation of these significant molecules.

Historical Perspective: From Foundational Reactions to Modern Catalysis

The story of biphenylcarboxylic acids is intrinsically linked to the broader history of carbon-carbon bond formation. Early explorations into synthesizing biaryl structures were often met with challenges, necessitating harsh reaction conditions and offering a limited scope of application.

A significant early milestone in the synthesis of biphenyls was the Wurtz-Fittig reaction , which extended the earlier Wurtz reaction to include the coupling of an aryl halide with an alkyl halide in the presence of sodium metal.[1] This method, while foundational, had its limitations.

A major breakthrough arrived in 1901 with Fritz Ullmann's discovery of a copper-mediated coupling of two aryl halides to form a symmetrical biaryl, a transformation now known as the Ullmann reaction .[2] This reaction became a cornerstone of biaryl synthesis for many years, though it typically required high temperatures and stoichiometric amounts of copper.[3]

The landscape of biaryl synthesis, and by extension the synthesis of biphenylcarboxylic acids, was revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , in particular, has become a workhorse in modern organic synthesis. Its mild reaction conditions, broad functional group tolerance, and high yields have made it an exceptionally versatile tool for the construction of the biphenyl scaffold.[1]

Below is a timeline illustrating the key developments in the synthesis of biphenyl structures, which paved the way for the creation of biphenylcarboxylic acids.

Caption: Key milestones in the historical development of synthetic routes to biphenyl compounds.

Physicochemical Properties of Biphenylcarboxylic Acid Isomers

Biphenylcarboxylic acid exists as three primary positional isomers: 2-biphenylcarboxylic acid, 3-biphenylcarboxylic acid, and 4-biphenylcarboxylic acid. The position of the carboxylic acid group on the biphenyl scaffold significantly influences the molecule's physical and chemical properties, which in turn dictates its applications.

| Property | 2-Biphenylcarboxylic Acid | 3-Biphenylcarboxylic Acid | 4-Biphenylcarboxylic Acid |

| CAS Number | 947-84-2[4] | 716-76-7 | 92-92-2[5] |

| Molecular Formula | C₁₃H₁₀O₂[4] | C₁₃H₁₀O₂ | C₁₃H₁₀O₂[5] |

| Molecular Weight | 198.22 g/mol [4] | 198.22 g/mol [4] | 198.22 g/mol [5] |

| Melting Point | 111-113 °C[6] | 160-162 °C | 220-225 °C |

| Boiling Point | 199 °C at 10 mmHg[6] | - | - |

| pKa | 3.46 at 25 °C[6] | - | 4.19 (Predicted)[7] |

| Solubility in Water | Insoluble[6] | - | 0.03 g/L[7] |

| Appearance | White crystals[6] | - | White to beige crystalline powder[7] |

Note: Data for 3-biphenylcarboxylic acid is less readily available in the compiled search results.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of biphenylcarboxylic acids has evolved significantly over the past century. While early methods laid the groundwork, modern catalytic approaches offer greater efficiency and versatility.

The Ullmann Reaction

The Ullmann reaction provides a classic method for the formation of the biphenyl C-C bond through the copper-mediated coupling of aryl halides.[3] While modern variations have improved upon the original conditions, the fundamental transformation remains a valuable tool. A related and historically significant synthesis is the preparation of diphenic acid (biphenyl-2,2'-dicarboxylic acid) from anthranilic acid, which involves a diazotization followed by a copper-induced coupling.

Experimental Protocol: Synthesis of Diphenic Acid from Anthranilic Acid

This procedure is adapted from the established method for producing diphenic acid.

A. Diazotization of Anthranilic Acid

-

Grind 50 g (0.365 mole) of anthranilic acid with 150 cc of water and 92 cc of concentrated hydrochloric acid in a mortar.

-

Transfer the suspension to a 1-L round-bottomed flask equipped with a mechanical stirrer and cool to 0–5 °C in an ice bath.

-

Slowly add a solution of 26.3 g (0.38 mole) of sodium nitrite in 350 cc of water over 30 minutes, maintaining the temperature below 5 °C.

-

Filter the resulting diazonium solution if it is not clear, keeping it cold.

B. Preparation of the Reducing Agent

-

Dissolve 126 g (0.505 mole) of hydrated cupric sulfate in 500 cc of water and add 210 cc of concentrated ammonium hydroxide. Cool the solution to 10 °C.

-

Prepare a solution of 42 g (0.256 mole) of hydroxylammonium sulfate in 120 cc of water, cool to 10 °C, and add 85 cc of 6 N sodium hydroxide solution.

-

Immediately add the hydroxylamine solution to the ammoniacal cupric sulfate solution with stirring.

C. Synthesis of Diphenic Acid

-

Cool the reducing solution to about 10 °C in an ice bath and stir mechanically.

-

Add the cold diazonium solution to the reducing solution at a rate of about 10 cc per minute.

-

After the addition is complete, continue stirring for five minutes.

-

Rapidly heat the solution to boiling and carefully acidify with 250 cc of concentrated hydrochloric acid.

-

Allow the mixture to stand overnight to precipitate the diphenic acid as light brown crystals.

-

Filter the solid, wash with cold water, and dry. The yield is typically 39–40 g (88–91%).

-

For purification, suspend the crude product in 200 cc of water, add 40 g of sodium bicarbonate, filter, boil with activated charcoal, filter again, and acidify the hot filtrate with 6 N hydrochloric acid to precipitate the purified diphenic acid. The final product should melt at 225–228 °C and weigh 32–37 g (72–84% yield).

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide. This method is widely used for the synthesis of a vast array of biphenyl derivatives, including biphenylcarboxylic acids, due to its mild conditions and tolerance of various functional groups.[8]

Experimental Protocol: Synthesis of a Biphenylcarboxylic Acid Derivative via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid, a key intermediate in the synthesis of the antidepressant SB-245570.[8]

-

Preparation of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one:

-

To a solution of 4-bromo-3-methylaniline (100.0 g, 0.54 mol) in THF (800 mL), add a solution of NaOH (22.14 g, 0.55 mol) in water (320 mL) and tetrabutylammonium chloride (TBAC, 1.60 g, 1 mol %).

-

Add 4-chlorobutyryl chloride (62.53 mL, 0.55 mol) to the biphasic mixture over 30 minutes, maintaining the temperature at 20–25 °C.

-

After stirring for 15 minutes, add a solution of NaOH (43.0 g, 1.07 mol) in water (480 mL) and heat the mixture at 40–45 °C for 2 hours.

-

After workup, the product is obtained in approximately 86% yield.[8]

-

-

Suzuki-Miyaura Coupling:

-

To a solution of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one in a 1:1 mixture of methanol and water, add 4-carboxyphenylboronic acid, 1.18 mol % of Pd/C catalyst, and 1.2 equivalents of Na₂CO₃.

-

Heat the reaction mixture to facilitate the coupling.

-

After the reaction is complete, the product, 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid, is isolated. This one-pot procedure from 4-bromo-3-methylaniline can achieve an overall yield of 82%.[1][8]

-

Biphenylcarboxylic Acids in Drug Development

The rigid yet conformationally adaptable biphenyl scaffold, combined with the versatile carboxylic acid functional group, has made this class of molecules a "privileged structure" in medicinal chemistry. They are found in a variety of therapeutic agents.

Diflunisal: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Diflunisal is a salicylic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] By inhibiting these enzymes, Diflunisal blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[9]

Caption: Simplified signaling pathway for the mechanism of action of Diflunisal.

Telmisartan: An Angiotensin II Receptor Blocker

Telmisartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[10] It acts on the renin-angiotensin-aldosterone system (RAAS). Telmisartan selectively blocks the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from binding and exerting its vasoconstrictive effects.[10] This leads to vasodilation and a reduction in blood pressure.[10] Furthermore, by blocking angiotensin II's effects, Telmisartan also reduces the secretion of aldosterone, which decreases sodium and water retention.[10]

Caption: Simplified signaling pathway for the mechanism of action of Telmisartan.

General Experimental Workflow

The discovery and development of novel biphenylcarboxylic acids typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A general experimental workflow for the development of biphenylcarboxylic acids.

Conclusion

The journey of biphenylcarboxylic acids from their early, challenging syntheses to their current status as key components in modern pharmaceuticals and materials is a testament to the advancements in organic chemistry. The development of powerful synthetic tools, particularly palladium-catalyzed cross-coupling reactions, has unlocked the vast potential of this structural motif. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and biological activity of biphenylcarboxylic acids is essential for the continued innovation of novel therapeutics and advanced materials.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. 2-Biphenylcarboxylic acid | 947-84-2 [chemicalbook.com]

- 5. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjpbcs.com [rjpbcs.com]

- 10. ingentaconnect.com [ingentaconnect.com]

An In-depth Technical Guide to the Theoretical and Experimental Stability Assessment of Methyl 4-biphenylcarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental methodologies used to evaluate the stability of Methyl 4-biphenylcarboxylate. A thorough understanding of a compound's stability is paramount in drug development and materials science for predicting shelf-life, degradation pathways, and potential reactivity. This document outlines the computational approaches to predict molecular stability and the experimental protocols for its validation.

Theoretical Calculations for Stability Assessment

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the stability of molecules like this compound from first principles. These calculations provide insights into the molecule's geometry, vibrational modes, and electronic structure, all of which are crucial indicators of its inherent stability.

Computational Methodology

The stability of this compound can be effectively modeled using DFT calculations. A widely used and reliable method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set such as 6-311G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Protocol for DFT Calculations:

-

Input Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure.

-

Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of any imaginary frequencies. These calculations also provide the theoretical vibrational spectrum.

-

Thermodynamic and Electronic Properties: From the optimized geometry, various thermodynamic parameters and electronic properties, such as the HOMO-LUMO energy gap, are calculated.

All calculations are typically performed using quantum chemistry software packages like Gaussian.

Optimized Molecular Geometry

Table 1: Representative Calculated Geometric Parameters for a Biphenyl Carboxylate Derivative

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.21 |

| C-O (ester) | ~1.35 | |

| O-CH3 | ~1.43 | |

| C-C (inter-ring) | ~1.49 | |

| Bond Angle (°) | O=C-O | ~124 |

| C-O-C | ~116 |

| Dihedral Angle (°) | Phenyl-Phenyl | ~35-45 |

Note: These are typical values for biphenyl carboxylates and serve as an estimation for this compound.

Vibrational Frequency Analysis

Vibrational analysis is crucial for confirming that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies). Furthermore, the calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to validate the computational model. Key vibrational modes for this compound are expected for the carbonyl stretch, the ester C-O stretch, and the aromatic C-H stretches. Table 2 provides expected ranges for these key vibrational frequencies.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ester Carbonyl | 1720 - 1740 |

| C-O Stretch | Ester | 1250 - 1300 |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 |

| CH3 Stretch | Methyl Group | 2850 - 2960 |

Thermodynamic Properties and Molecular Orbitals

Theoretical calculations can provide valuable thermodynamic data, such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), which are essential for assessing the thermal stability of a compound. Additionally, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. A larger HOMO-LUMO energy gap generally implies higher kinetic stability and lower chemical reactivity.

Table 3: Representative Theoretical Thermodynamic and Electronic Properties

| Property | Value |

|---|---|

| Enthalpy of Formation (gas) | Varies with method |

| Gibbs Free Energy of Formation (gas) | Varies with method |

| HOMO Energy | ~ -6.5 to -7.0 eV |

| LUMO Energy | ~ -1.0 to -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV |

Note: These values are estimations based on similar aromatic esters and can vary depending on the computational level of theory.

Experimental Protocols for Stability Validation

Experimental techniques are essential to validate the theoretical predictions and to provide real-world data on the stability of this compound under various conditions.

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for assessing thermal stability.

Protocol for Thermogravimetric Analysis (TGA):

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the sample in the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Protocol for Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat the sample to a temperature above its expected melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

-

Cool the sample back to ambient temperature.

-

Reheat the sample under the same conditions to observe the glass transition and melting behavior of the amorphous and crystalline phases.

-

-

-

Data Analysis: Determine the melting point (Tm) from the peak of the endothermic transition and the enthalpy of fusion (ΔHm) from the area under the peak.

Hydrolytic Stability

The stability of the ester functional group towards hydrolysis is a critical parameter, especially in pharmaceutical applications.

Protocol for Kinetic Study of Alkaline Hydrolysis:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Prepare a series of aqueous buffer solutions of known pH (e.g., pH 9, 10, 11) or a sodium hydroxide solution of known concentration.

-

-

Reaction Initiation:

-

Equilibrate the buffer or NaOH solution to a constant temperature (e.g., 25 °C or 37 °C) in a thermostated water bath.

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the aqueous solution with vigorous stirring. The final concentration of the ester should be in a range suitable for the analytical method used.

-

-

Reaction Monitoring:

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction immediately (e.g., by adding a small amount of acid).

-

Analyze the concentration of the remaining this compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time.

-

The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).

-

The second-order rate constant (k_OH) can be determined by dividing k_obs by the concentration of hydroxide ions.

-

Data Presentation Summary

Table 4: Summary of Stability Assessment Parameters

| Analysis Type | Technique | Key Parameters | Significance |

|---|---|---|---|

| Theoretical | DFT (e.g., B3LYP/6-311G(d,p)) | Optimized Geometry, Vibrational Frequencies, ΔHf°, ΔGf°, HOMO-LUMO Gap | Predicts inherent molecular stability and reactivity. |

| Experimental | TGA | Onset of Decomposition Temperature | Indicates thermal stability under controlled heating. |

| DSC | Melting Point (Tm), Enthalpy of Fusion (ΔHm) | Characterizes solid-state stability and phase transitions. |

| | Hydrolysis Kinetics | Rate Constant (k) | Quantifies stability in aqueous environments. |

Conclusion

The stability of this compound is a multifaceted property that can be comprehensively assessed through a combination of theoretical calculations and experimental validation. DFT calculations provide a powerful predictive tool for understanding its intrinsic stability, while experimental techniques such as TGA, DSC, and hydrolysis kinetic studies offer essential real-world data. For professionals in drug development and materials science, a thorough evaluation using these methodologies is crucial for ensuring product quality, efficacy, and safety.

An In-depth Technical Guide to the Electronic Properties of Methyl 4-Phenylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Electronic Properties

The electronic behavior of a molecule is primarily dictated by the distribution and energy of its electrons. Key parameters that define these characteristics include the ionization potential, electron affinity, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), the dipole moment, and polarizability.

Quantitative Data Summary

Precise experimental data for all electronic properties of methyl 4-phenylbenzoate are not extensively documented. However, computational studies on structurally analogous compounds provide valuable insights. The following table summarizes calculated electronic properties for a closely related molecule, methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, which features the methyl 4-phenylbenzoate core structure. These values were obtained using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G basis set.[1][2]

| Electronic Property | Calculated Value | Unit |

| HOMO-LUMO Gap (ΔE) | 4.5203[1][2] | eV |

| Dipole Moment (µ) | 1.2936[1][2] | Debye |

Disclaimer: The data presented above is for a structurally similar molecule and should be considered as an approximation for methyl 4-phenylbenzoate. Experimental verification is recommended for precise characterization.

Experimental Protocols for Determining Electronic Properties

A variety of experimental techniques are employed to measure the electronic properties of molecules like methyl 4-phenylbenzoate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to probe electronic transitions within a molecule.[3][4][5][6] The absorption of UV or visible light excites electrons from lower to higher energy orbitals, most commonly from the HOMO to the LUMO.[6]

Methodology:

-

Sample Preparation: A dilute solution of methyl 4-phenylbenzoate is prepared in a suitable solvent that does not absorb in the spectral region of interest (e.g., ethanol, cyclohexane).[3]

-

Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.[3]

-

Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance is measured across a range of wavelengths (typically 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The HOMO-LUMO gap (ΔE) can be estimated from the onset of the absorption band using the equation: ΔE (eV) ≈ 1240 / λonset (nm).[7]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[8][9][10][11][12]

Methodology:

-

Solution Preparation: A solution of methyl 4-phenylbenzoate is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile) to ensure conductivity.[10][11]

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11][12]

-

Potential Sweep: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured.

-

Data Analysis: The voltammogram (a plot of current vs. potential) reveals the oxidation and reduction peaks. The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, relative to a known standard like ferrocene.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides a direct measurement of the ionization potential of a molecule by analyzing the kinetic energy of electrons ejected upon photoionization.[13][14]

Methodology:

-

Sample Introduction: A gaseous sample of methyl 4-phenylbenzoate is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a high-energy photon source, typically UV light (for valence electrons) or X-rays (for core electrons).[13]

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Data Analysis: The ionization potential (IP) is calculated using the equation: IP = hν - Ek, where hν is the energy of the incident photon and Ek is the kinetic energy of the photoelectron. The first peak in the spectrum corresponds to the first ionization potential, which is the energy required to remove an electron from the HOMO.

Computational Workflow for Electronic Property Prediction

In the absence of comprehensive experimental data, computational chemistry provides a powerful tool for predicting the electronic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.

Caption: Computational workflow for determining the electronic properties of methyl 4-phenylbenzoate using DFT.

Logical Relationships in Electronic Structure Analysis

The electronic properties of a molecule are interconnected and provide a holistic view of its chemical behavior.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 7. learn.schrodinger.com [learn.schrodinger.com]

- 8. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sop4cv.com [sop4cv.com]

- 10. uni-due.de [uni-due.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ossila.com [ossila.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

An In-depth Toxicological Profile of Methyl 4-biphenylcarboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological data presented is based on available information for structurally related compounds and should be interpreted with caution. Further experimental validation is required for a definitive toxicological profile of Methyl 4-biphenylcarboxylate.

Introduction

This compound is a chemical compound with applications in various research and industrial sectors. A thorough understanding of its toxicological profile is essential for ensuring safe handling, assessing potential environmental impact, and for professionals in the field of drug development who may encounter this or structurally similar moieties. Due to a lack of extensive direct toxicological studies on this compound, this guide provides a comprehensive overview based on data from structurally related compounds, namely biphenyl and biphenyl-4-carboxylic acid. This approach, known as read-across, is a scientifically accepted method for preliminary hazard assessment. This document summarizes key toxicological endpoints, outlines detailed experimental protocols based on OECD guidelines, and provides visual representations of relevant pathways and workflows.

Toxicological Data Summary

Table 1: Acute Toxicity Data for Biphenyl

| Test Substance | Species | Route of Administration | LD50 Value | Reference |

| Biphenyl | Rat | Oral | >1900 mg/kg body weight | [1] |

| Biphenyl | Mouse | Oral | >1900 mg/kg body weight | [1] |

Table 2: Genotoxicity Data for Biphenyl and its Metabolites

| Test Substance | Test System | Result | Reference |

| Biphenyl | Ames Test | Negative | [2] |

| 4-hydroxybiphenyl | Ames Test | Positive | [2] |

| Biphenyl | In vivo micronucleus assay (mouse) | Negative | [2] |